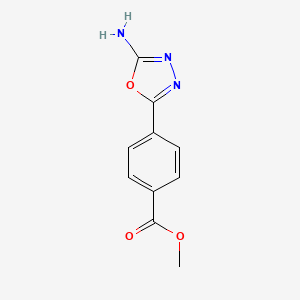

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate

Description

Properties

IUPAC Name |

methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPULRIJRSMXOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form 4-aminobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate is a chemical compound with a structure that includes a methyl ester group attached to a benzoate moiety and an amino-substituted oxadiazole ring. The oxadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms, contributes to the compound's biological activity, rendering it useful in medicinal chemistry. The presence of the amino group enhances its reactivity and solubility in various solvents, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

This compound is an organic compound with the molecular formula . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its broad spectrum of biological activity.

This compound has applications in:

- Chemistry It is used as a building block for synthesizing more complex molecules.

- Biology It is investigated for its potential as an antimicrobial and anticancer agent.

- Medicine It is explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

- Industry It is utilized in developing new materials with specific properties, such as high thermal stability and resistance to degradation.

This compound is a compound of interest in medicinal chemistry due to its structural features and biological properties.

Antimicrobial Activity Studies have shown that derivatives of oxadiazole compounds exhibit antimicrobial properties. This compound may inhibit the growth of certain bacterial strains due to its structural similarities to known antimicrobial agents.

Antitumor Activity Research indicates that oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanism may involve inhibiting key enzymes involved in cell proliferation.

Anti-inflammatory Effects Some studies suggest that compounds with oxadiazole moieties can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes. For instance, it could target enzymes associated with cancer cell metabolism or microbial growth.

- Receptor Modulation It may interact with various receptors in the body, leading to altered signaling pathways that can result in therapeutic effects such as reduced inflammation or inhibited tumor growth.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- The reaction of 4-aminobenzoic acid with hydrazine hydrate forms the hydrazide intermediate.

- This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

- Esterification with methanol yields the desired product.

Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study B (2024) | Showed potential anticancer effects on breast cancer cell lines | MTT assay for cell viability |

| Study C (2023) | Reported anti-inflammatory properties in a rat model of arthritis | Measurement of inflammatory markers |

Mechanism of Action

The mechanism of action of Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

- Amino vs. Phenyl Groups: Target Compound: The 5-amino substituent (electron-donating) enhances solubility and hydrogen-bonding interactions. 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic Acid: The phenyl group (electron-neutral) increases aromatic stacking but reduces polarity. This derivative is used in antifungal agents (e.g., VNI derivatives) .

- Amino vs. Methylthio Groups: (5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl Benzoate (5a-1): The methylthio group (electron-releasing) improves lipophilicity (logP ≈ 3.14) but may reduce metabolic stability compared to the amino group .

- Amino vs. Perfluoroethoxy Groups: Methyl 4-(5-(4-(Perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoate: The perfluoroethoxy group (strongly electron-withdrawing) increases molecular weight (415 g/mol) and thermal stability (mp 185–191°C) but reduces aqueous solubility .

Isomeric Differences

- 1,3,4-Oxadiazole vs.

Physicochemical Properties

Biological Activity

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate ester linked to a 1,3,4-oxadiazole ring that contains an amino group. This structure contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis. The molecular formula is .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds exhibit antimicrobial properties. This compound may inhibit the growth of certain bacterial strains due to its structural similarities to known antimicrobial agents .

- Antitumor Activity : Research indicates that oxadiazole derivatives can possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanism may involve the inhibition of key enzymes involved in cell proliferation .

- Anti-inflammatory Effects : Some studies suggest that compounds with oxadiazole moieties can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes. For instance, it could target enzymes associated with cancer cell metabolism or microbial growth .

- Receptor Modulation : It may interact with various receptors in the body, leading to altered signaling pathways that can result in therapeutic effects such as reduced inflammation or inhibited tumor growth .

Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study B (2024) | Showed potential anticancer effects on breast cancer cell lines | MTT assay for cell viability |

| Study C (2023) | Reported anti-inflammatory properties in a rat model of arthritis | Measurement of inflammatory markers |

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction of 4-aminobenzoic acid with hydrazine hydrate forms the hydrazide intermediate.

- Cyclization : This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

- Esterification : Finally, esterification with methanol yields the desired product .

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate, and how can intermediates be stabilized?

Methodological Answer: The synthesis involves three critical steps:

Acylation : Reacting hydrazide with methyl 4-(chlorocarbonyl)benzoate to form an acylated intermediate.

Cyclization : Using POCl₃ to catalyze the formation of the 1,3,4-oxadiazole ring. This step requires strict moisture control to avoid side reactions.

Ester Hydrolysis : Converting the ester group to a carboxylic acid using LiOH in aqueous conditions .

Key Considerations :

- Intermediate Stability : The cyclization step is sensitive to temperature; maintaining 80–90°C minimizes decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating intermediates.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : The aromatic protons of the benzoate moiety appear as a doublet (δ 7.8–8.1 ppm), while the oxadiazole NH₂ group shows a broad singlet (δ 5.5–6.0 ppm).

- ¹³C NMR : The carbonyl carbon of the ester group resonates at ~167 ppm, and the oxadiazole carbons appear at 160–165 ppm .

- IR : Stretching vibrations for C=O (ester) at ~1720 cm⁻¹ and N–H (oxadiazole NH₂) at ~3350 cm⁻¹ confirm functional groups.

Q. What in vitro assays are suitable for evaluating the antibacterial activity of this compound?

Methodological Answer:

- Agar Well Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity.

- MIC Determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include positive (ciprofloxacin) and negative (DMSO) controls .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Toxicity Data : The compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid skin contact and aerosol formation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

Advanced Research Questions

Q. How does the 5-amino-1,3,4-oxadiazole moiety influence structure-activity relationships (SAR) in pharmacological applications?

Methodological Answer:

- Hydrogen Bonding : The NH₂ group enhances interactions with biological targets (e.g., enzymes) via H-bonding.

- Electron-Withdrawing Effects : The oxadiazole ring stabilizes charge transfer in enzyme-inhibitor complexes. Compare analogs (e.g., thiadiazole derivatives) to assess sulfur vs. oxygen effects on activity .

- Case Study : Replace the oxadiazole with thiadiazole (as in ) to evaluate changes in antibacterial potency.

Q. What crystallographic data reveal about the compound’s molecular interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles. For example, the C–O bond in the oxadiazole ring typically measures 1.36 Å, and the dihedral angle between oxadiazole and benzoate planes is ~15° .

- Packing Analysis : Identify π-π stacking between aromatic rings (3.8–4.2 Å spacing) and hydrogen bonds (N–H···O=C) stabilizing the crystal lattice.

Q. How can computational modeling predict target binding for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to sterol 14α-demethylase (CYP51). Focus on the oxadiazole NH₂ and ester carbonyl as key interaction sites.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Calculate binding free energy (MM-PBSA) to rank affinity .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Test degradation in buffers (pH 2–9) via HPLC. The ester group is prone to hydrolysis at pH > 8; consider prodrug strategies (e.g., methyl ester to carboxylic acid conversion in vivo) .

- Light Sensitivity : Store solutions in amber vials at –20°C. Monitor photodegradation using UV-Vis spectroscopy (λmax = 270 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.